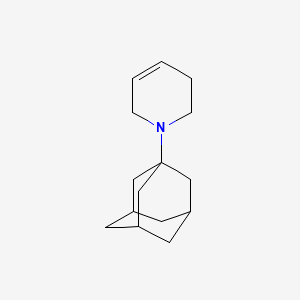
1-(Adamantan-1-yl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that features an adamantane backbone with a tetrahydropyridine ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Formation of Intermediate: 1-bromoadamantane reacts with tetrahydropyridine under specific conditions to form the desired compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize the use of toxic reagents. The process may include:
One-Pot Synthesis: Combining multiple reaction steps into a single process to improve efficiency.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The adamantyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation Products: Ketones and alcohols.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and antiparkinsonian treatments.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, viral replication, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral compound related to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane backbone.
Uniqueness
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
This detailed article provides a comprehensive overview of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H23N |
|---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H23N/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15/h1-2,12-14H,3-11H2 |
InChI-Schlüssel |
LWDGRXBMYBLVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


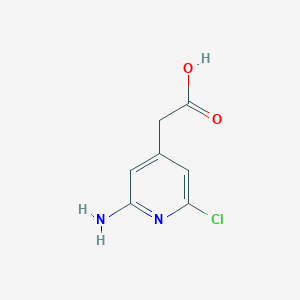
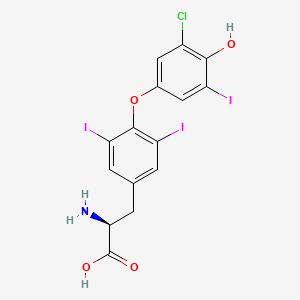


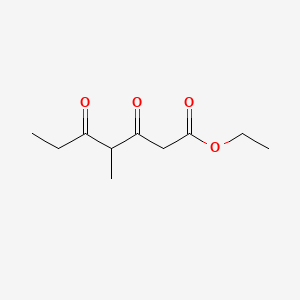
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
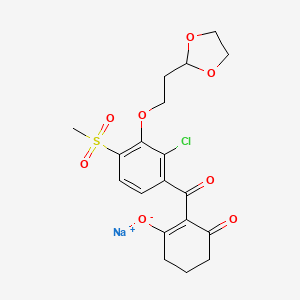

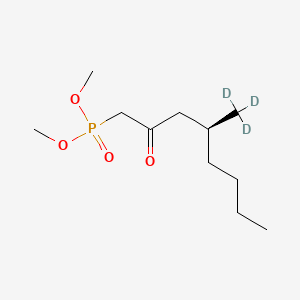
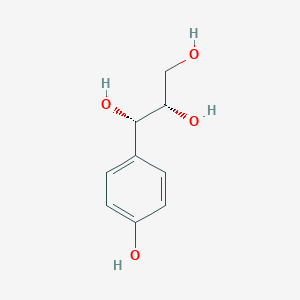
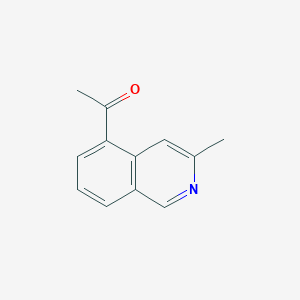
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

